[S(R)]-N-((1R)-1-(2-(Dicyclohexylphosphino)phenyl)-2,2-dimethylpropyl)-2-methyl-2-propanesulfinamide
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Overview
Description
[S®]-N-((1R)-1-(2-(Dicyclohexylphosphino)phenyl)-2,2-dimethylpropyl)-2-methyl-2-propanesulfinamide is a chiral phosphine ligand used in enantioselective organic chemical transformations. This compound is known for its high enantioselectivity and efficiency in catalyzing various chemical reactions, making it a valuable tool in the field of asymmetric synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [S®]-N-((1R)-1-(2-(Dicyclohexylphosphino)phenyl)-2,2-dimethylpropyl)-2-methyl-2-propanesulfinamide typically involves the reaction of a chiral amine with a phosphine reagent under controlled conditions. The process requires careful handling due to the air, heat, and moisture sensitivity of the compound . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent degradation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The compound is often produced in collaboration with specialized chemical companies that have the expertise and facilities to handle sensitive materials .
Chemical Reactions Analysis
Types of Reactions
[S®]-N-((1R)-1-(2-(Dicyclohexylphosphino)phenyl)-2,2-dimethylpropyl)-2-methyl-2-propanesulfinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can participate in reduction reactions, often acting as a catalyst.
Substitution: The compound can undergo substitution reactions, where one of its ligands is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to maintain the stability of the compound .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phosphine oxides, while reduction reactions can produce various reduced forms of the compound .
Scientific Research Applications
[S®]-N-((1R)-1-(2-(Dicyclohexylphosphino)phenyl)-2,2-dimethylpropyl)-2-methyl-2-propanesulfinamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Biology: The compound is employed in the synthesis of biologically active molecules, aiding in the development of pharmaceuticals and other bioactive substances.
Medicine: It plays a role in the synthesis of drug candidates, particularly those requiring high enantioselectivity.
Mechanism of Action
The mechanism by which [S®]-N-((1R)-1-(2-(Dicyclohexylphosphino)phenyl)-2,2-dimethylpropyl)-2-methyl-2-propanesulfinamide exerts its effects involves its role as a chiral ligand. It coordinates with metal catalysts to form chiral complexes, which then facilitate enantioselective reactions. The molecular targets and pathways involved include the activation of substrates and the stabilization of transition states, leading to the formation of enantiomerically enriched products .
Comparison with Similar Compounds
Similar Compounds
- [S®]-N-((1R)-1-(2-(Dicyclohexylphosphino)phenyl)ethyl)-2-methyl-2-propanesulfinamide
- [S®]-N-((1R)-1-(2-(Dicyclohexylphosphino)phenyl)-2,2-dimethylpropyl)-2-methyl-2-propanesulfinamide
Uniqueness
[S®]-N-((1R)-1-(2-(Dicyclohexylphosphino)phenyl)-2,2-dimethylpropyl)-2-methyl-2-propanesulfinamide is unique due to its high enantioselectivity and efficiency in catalyzing asymmetric reactions. Its ability to form stable chiral complexes with metal catalysts sets it apart from other similar compounds, making it a valuable tool in the field of asymmetric synthesis.
Properties
Molecular Formula |
C27H46NOPS |
---|---|
Molecular Weight |
463.7 g/mol |
IUPAC Name |
(R)-N-[(1R)-1-(2-dicyclohexylphosphanylphenyl)-2,2-dimethylpropyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C27H46NOPS/c1-26(2,3)25(28-31(29)27(4,5)6)23-19-13-14-20-24(23)30(21-15-9-7-10-16-21)22-17-11-8-12-18-22/h13-14,19-22,25,28H,7-12,15-18H2,1-6H3/t25-,31+/m0/s1 |
InChI Key |
DLEBILSCHWXPBN-VVFBEHOQSA-N |
Isomeric SMILES |
CC(C)(C)[C@H](C1=CC=CC=C1P(C2CCCCC2)C3CCCCC3)N[S@](=O)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C(C1=CC=CC=C1P(C2CCCCC2)C3CCCCC3)NS(=O)C(C)(C)C |
Origin of Product |
United States |
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